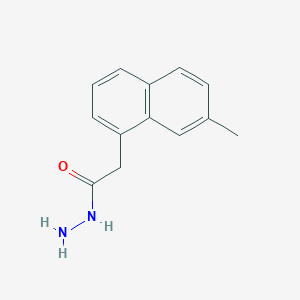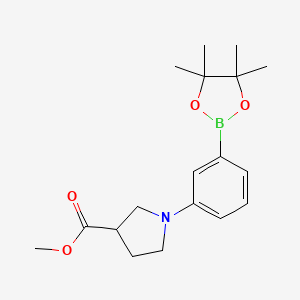![molecular formula C12H17N5O4S B13996315 2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol CAS No. 72071-18-2](/img/structure/B13996315.png)
2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5′-methylthioadenosine typically involves the use of S-adenosyl methionine as a precursor. The sulfonium group in S-adenosyl methionine can cleave in three ways, one of which involves the loss of CH₂CH₂CH(NH₃⁺)CO₂⁻, generating 5′-methylthioadenosine .
Industrial Production Methods
Industrial production methods for 5′-methylthioadenosine are not extensively documented. the synthesis generally follows the same principles as laboratory methods, involving the use of S-adenosyl methionine and specific reaction conditions to ensure the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5′-methylthioadenosine undergoes various chemical reactions, including:
Methylation: This reaction involves the transfer of a methyl group to another molecule.
Transsulfuration: This reaction involves the transfer of a sulfur atom to another molecule.
Common Reagents and Conditions
Common reagents used in these reactions include S-adenosyl methionine and various enzymes that facilitate the transfer of methyl and sulfur groups .
Major Products Formed
The major products formed from these reactions include various methylated and sulfur-containing compounds that play essential roles in cellular processes .
Wissenschaftliche Forschungsanwendungen
5′-methylthioadenosine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5′-methylthioadenosine involves its role as an intermediate in the methionine salvage pathway. It participates in various reactions, including methylation and transsulfuration, which are essential for gene expression and redox balancing . The compound interacts with specific enzymes and molecular targets to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-adenosyl methionine: A versatile metabolite that participates in a wide range of reactions, including methylation and transsulfuration.
Methylthiotransferase: Enzymes that catalyze the addition of a methylthio group to various biochemical compounds.
Uniqueness
5′-methylthioadenosine is unique due to its specific role in the methionine salvage pathway and its ability to participate in both methylation and transsulfuration reactions. This dual functionality makes it a valuable compound in various biological and industrial processes .
Eigenschaften
CAS-Nummer |
72071-18-2 |
|---|---|
Molekularformel |
C12H17N5O4S |
Molekulargewicht |
327.36 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4S/c1-22-5-16-10-7-11(14-3-13-10)17(4-15-7)12-9(20)8(19)6(2-18)21-12/h3-4,6,8-9,12,18-20H,2,5H2,1H3,(H,13,14,16) |
InChI-Schlüssel |
PHNSWKJODWSFFA-UHFFFAOYSA-N |
Kanonische SMILES |
CSCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


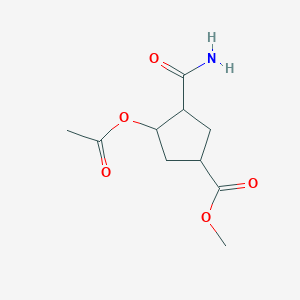
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)
![4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B13996240.png)


![2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid](/img/structure/B13996257.png)
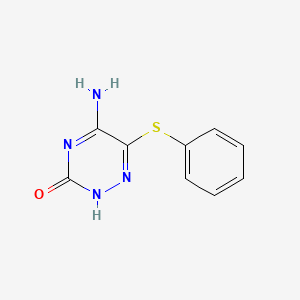
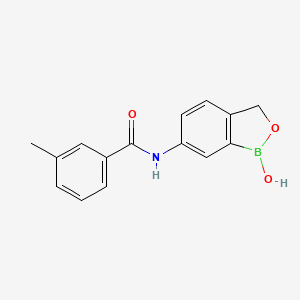

![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13996293.png)

![{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid](/img/structure/B13996312.png)
